molecular formula C16H15BrClN3OS B13104298 4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine CAS No. 1447607-08-0

4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine

Cat. No.: B13104298
CAS No.: 1447607-08-0
M. Wt: 412.7 g/mol
InChI Key: PYQJKCPQQCJCLJ-UHFFFAOYSA-N
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Description

4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core substituted with bromo, chloro, and methoxy groups, along with an isopropylthiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo halogenation, methoxylation, and subsequent coupling with thiazole derivatives. The reaction conditions may vary, but common reagents include bromine, chlorine, and methanol for the substitution reactions, and isopropylamine for the coupling step.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale halogenation and coupling reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated quinoline derivatives. Substitution reactions can result in various substituted quinoline-thiazole compounds.

Scientific Research Applications

4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(8-Bromo-4-chloroquinolin-2-YL)-N-isopropylthiazol-2-amine
  • 4-(7-Methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine
  • 4-(8-Bromo-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine

Uniqueness

4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine is unique due to the specific combination of substituents on the quinoline core and the presence of the isopropylthiazole moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1447607-08-0

Molecular Formula

C16H15BrClN3OS

Molecular Weight

412.7 g/mol

IUPAC Name

4-(8-bromo-4-chloro-7-methoxyquinolin-2-yl)-N-propan-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C16H15BrClN3OS/c1-8(2)19-16-21-12(7-23-16)11-6-10(18)9-4-5-13(22-3)14(17)15(9)20-11/h4-8H,1-3H3,(H,19,21)

InChI Key

PYQJKCPQQCJCLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)Cl

Origin of Product

United States

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